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molecular formula C12H14O2 B8787182 2,3-Dihydro-5-hydroxy-3,3,6-trimethylinden-1-one

2,3-Dihydro-5-hydroxy-3,3,6-trimethylinden-1-one

Cat. No. B8787182
M. Wt: 190.24 g/mol
InChI Key: CVBSBEKKXFMICC-UHFFFAOYSA-N
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Patent
US06903132B2

Procedure details

Compound 135 was prepared by the catalytic hydrogenation (40 psi.) of 5-hydroxy-3,3,6-trimethyl-1-indanone (134) (1.54 g, 8.1 mmol) in methanol (13 mL) followed by the addition of sulfuric acid (169 μL). The content was degassed several times with nitrogen before palladium-on-charcoal (10%) was added. The hydrogenation was carried out overnight under hydrogen pressure. The reaction was fileterd and the solvents evaportated. The residue was dissolved in diethyl ether, neutralized with sodium bicarbonate (10%) and washed with water and brine. 3,3,6-Trimethyl-5-indanol was purified by column chromatography using ethyl acetate and hexane (3%, 10% and 30%) to obtain 0.91 g of light yellow solid. (64% yield) Ref. Qd419-161, Wilt, J. W.; Schneider, C. A.; J. Org. Chem, 1961, 26, 4196. 1H NMR: (300 MHz, CDCl3) δ 6.93 (s, 1H), 6.56 (s, 1H), 2.78 (t, 2H), 2.20 (s, 3H), 1.89 (t, 2H) and 1.21 (s, 6H). GCMS 176 at 7.91 retention time. Compound 160 is
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
169 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[C:7](=O)[CH2:6][C:5]2([CH3:14])[CH3:13].S(=O)(=O)(O)O>CO>[CH3:13][C:5]1([CH3:14])[C:4]2[C:8](=[CH:9][C:10]([CH3:11])=[C:2]([OH:1])[CH:3]=2)[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
OC=1C=C2C(CC(C2=CC1C)=O)(C)C
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
169 μL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The content was degassed several times with nitrogen before palladium-on-charcoal (10%)
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
3,3,6-Trimethyl-5-indanol was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCC2=CC(=C(C=C12)O)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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